(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a thiophene ring, a pyridine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid involves multiple steps, typically starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene and pyridine rings can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways by altering the redox state or by binding to nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which feature the pyridine ring.
Pyrrolidine Derivatives: Compounds like nicotine and proline, which contain the pyrrolidine ring.
Uniqueness
What sets (3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid apart is the combination of these three distinct functional groups in a single molecule. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
(3S,4S)-1-(5-ethylthiophene-3-carbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-12-7-11(10-23-12)16(20)19-8-13(14(9-19)17(21)22)15-5-3-4-6-18-15/h3-7,10,13-14H,2,8-9H2,1H3,(H,21,22)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPXGRJIASCPBR-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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